

# Spectroscopic Characterization of 8-Chloro-4-iodoquinoline (NMR, IR, MS)

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## Compound of Interest

Compound Name: 8-Chloro-4-iodoquinoline

Cat. No.: B13468607

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## Executive Summary & Compound Identity

**8-Chloro-4-iodoquinoline** is a di-halogenated heterocyclic scaffold critical in the development of antimalarial agents (analogous to clioquinol and chloroquine) and kinase inhibitors.[1] Its structural integrity relies on the precise positioning of the chlorine atom at the 8-position (modulating lipophilicity and metal chelation) and the iodine atom at the 4-position (serving as a reactive handle for Suzuki-Miyaura couplings or nucleophilic substitutions).

This guide provides a rigorous spectroscopic profile, synthesizing experimental principles with predictive logic to establish a self-validating characterization workflow.

Property	Detail
IUPAC Name	8-Chloro-4-iodoquinoline
CAS Number	49713-55-5
Molecular Formula	
Exact Mass	288.9155
Key Features	4-position reactivity (I), 8-position modulation (Cl), Quinoline aromaticity

## Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like 4,8-dichloroquinoline (incomplete iodination) or 8-chloro-4-hydroxyquinoline (hydrolysis product).

The standard synthesis involves the activation of 8-chloro-4-hydroxyquinoline with phosphorous oxychloride (

), followed by a Finkelstein-type halogen exchange or direct reaction with HI.

## Workflow Visualization



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Caption: Synthetic pathway highlighting the critical halogen exchange step and potential hydrolysis degradation.

## Mass Spectrometry (MS) Characterization

Mass spectrometry provides the most definitive confirmation of the halogenation pattern due to the distinct isotopic signatures of Chlorine and Iodine.

## Isotopic Signature Analysis

The molecular ion region is diagnostic.<sup>[2]</sup>

- Iodine ( ): Monoisotopic. No M+2 contribution from Iodine.
- Chlorine ( ): Natural abundance ratio of ~3:1.

Diagnostic Pattern:

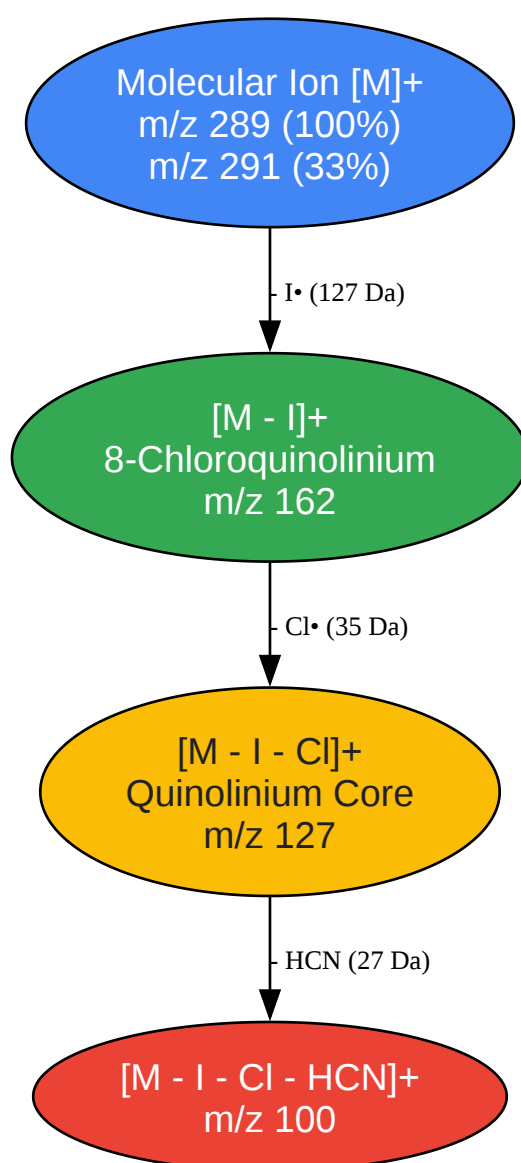
- M+ peak (m/z 289): Contains  
+  
. (Base peak intensity).<sup>[3][4][5]</sup>
- M+2 peak (m/z 291): Contains  
+  
. (Approx. 33% intensity of M+).<sup>[6]</sup>
- Note: If the M+2 peak is <5% or >50%, the 8-position chlorine is absent or bis-chlorination has occurred.

## Fragmentation Pathway

The fragmentation follows a stepwise loss of halogens, typically ejecting the weaker C-I bond first.<sup>[7]</sup>

- Molecular Ion ( ): m/z 289
- Loss of Iodine radical (

- , 127 Da): Generates the [M-I] cation at m/z 162 (8-chloroquinolinium ion).
- Loss of Chlorine radical ( , 35 Da): Generates the [M-I-Cl] cation at m/z 127 (quinolinium radical cation).
  - Ring Disintegration: Loss of HCN (27 Da) from the pyridine ring.



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Caption: Stepwise fragmentation pathway in EI/ESI-MS showing the sequential loss of halogens.

## Nuclear Magnetic Resonance (NMR)

NMR analysis must distinguish the specific substitution pattern (4,8-disubstituted) from potential isomers (e.g., 4,7- or 4,6-disubstituted).

### H NMR (Proton)

The spectrum will display 5 aromatic protons. The absence of the H8 resonance and the specific splitting of H2/H3 are the primary confirmations.

Solvent:

or

(Shifts below are estimated for

).

Proton	Position	Multiplicity	Approx. <sup>[1]</sup> [3][6][8][9] Shift (ngcontent- ng- c269913132 4="" _ngghost-ng- c233944129 8="" class="inlin e ng-star- inserted"> ppm)	Coupling ( Hz)	Structural Insight
H2	Pyridine Ring	Doublet (d)	8.60 – 8.80		Deshielded by adjacent Nitrogen.
H3	Pyridine Ring	Doublet (d)	7.90 – 8.10		Ortho to 4-Iodine. Iodine's anisotropy may cause downfield shift relative to unsubstituted quinoline.
H5	Benzene Ring	Doublet (dd)	8.15 – 8.30		Peri-effect: The bulky 4-Iodine sterically compresses H5, causing a significant downfield

shift  
(diagnostic).

H6	Benzene Ring	Triplet (t/dd)	7.50 – 7.65	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	Meta to both Cl and I; standard aromatic resonance.
H7	Benzene Ring	Doublet (dd)	7.80 – 7.95	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	Ortho to 8-Chlorine. Deshielded by Cl inductive effect.

#### Critical Validation Check:

- H2/H3 Pair: Look for a clean pair of doublets with a coupling constant of ~4.5 Hz. If H2 is a singlet, the 2-position is substituted (incorrect structure).
- H5 Peri-Shift: H5 should be the most downfield signal on the benzene ring, distinct from H6/H7, due to the proximity of the Iodine atom.[\[7\]](#)

## C NMR (Carbon)

The

C spectrum will show 9 carbon signals.

- C-I (C4): Carbon attached to Iodine typically appears significantly upfield (shielded) due to the "Heavy Atom Effect," often appearing between 100 – 115 ppm, which is anomalous for an aromatic carbon.[7]
- C-Cl (C8): Typical aromatic C-Cl shift, ~130-135 ppm.
- C2: Most deshielded (closest to N), ~150 ppm.

## Infrared Spectroscopy (IR)

IR is less specific for structural proof but useful for purity (absence of -OH or C=O).

Frequency ( )	Assignment	Note
3030 - 3080	C-H Stretch (Aromatic)	Weak, sharp bands.
1560 - 1590	C=C / C=N Stretch	Quinoline skeletal vibrations.
~1050 - 1100	C-Cl Stretch (Aryl)	Often obscured, but diagnostic if distinct.
~500 - 600	C-I Stretch	Low frequency fingerprint region.
ABSENCE	O-H Stretch (3200-3500)	Crucial: Presence indicates unreacted 8-chloro-4-quinolinol.
ABSENCE	C=O Stretch (1650-1700)	Indicates absence of quinolone tautomers.

## Experimental Protocols

### Protocol 1: NMR Sample Preparation

- Mass: Weigh 5-10 mg of **8-Chloro-4-iodoquinoline**.

- Solvent: Dissolve in 0.6 mL of (99.8% D) containing 0.03% TMS as an internal standard.
- Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.[7]
- Acquisition:
  - Set relaxation delay ( ) to s to ensure integration accuracy of protons near the quadrupolar Iodine nucleus.
  - Acquire at least 16 scans for H to resolve the H5/H7 coupling patterns.

## Protocol 2: LC-MS Purity Check

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5  $\mu\text{m}$ ).[7]
- Mobile Phase: Gradient of Water (0.1% Formic Acid) : Acetonitrile.
  - Gradient: 5% ACN to 95% ACN over 10 mins.
- Detection: UV at 254 nm and ESI (+) Mode.
- Success Criteria: Single peak at 254 nm; Mass spectrum at apex shows m/z 289/291 ratio of 3:1.

## References

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- To cite this document: BenchChem. [Spectroscopic Characterization of 8-Chloro-4-iodoquinoline (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13468607/docs#spectroscopic-characterization-of-8-chloro-4-iodoquinoline-nmr-ir-ms>]

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